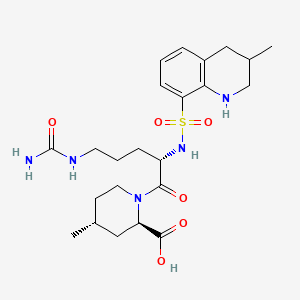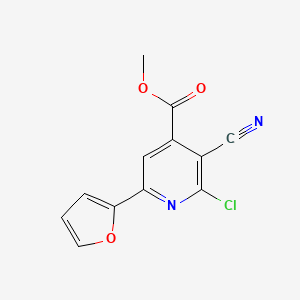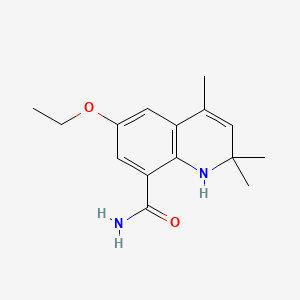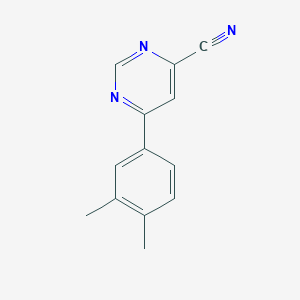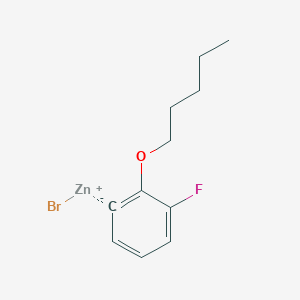
(3-Fluoro-2-(n-pentyloxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and pentyloxy groups on the phenyl ring imparts unique reactivity and selectivity to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 3-fluoro-2-(n-pentyloxy)bromobenzene with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-fluoro-2-(n-pentyloxy)bromobenzene+Zn→(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Substitution reactions: The compound can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Palladium catalysts: Commonly used in cross-coupling reactions.
Electrophiles: Such as alkyl halides or aryl halides for substitution reactions.
Solvents: Tetrahydrofuran is typically used as the solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific electrophile used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize bioactive molecules. The presence of the fluoro group can enhance the biological activity and metabolic stability of the synthesized compounds.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and selectivity make it suitable for the synthesis of high-value products.
Mécanisme D'action
The mechanism by which (3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the electrophilic partner in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-fluoro-2-(n-pentyloxy)phenyl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.
(3-fluoro-2-(n-pentyloxy)phenyl)boronic acid: Another compound used in cross-coupling reactions but with different reactivity and selectivity.
Uniqueness
(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide is unique due to its specific reactivity and selectivity in cross-coupling reactions. The presence of the fluoro and pentyloxy groups on the phenyl ring provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C11H14BrFOZn |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-pentoxybenzene-3-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-2-3-6-9-13-11-8-5-4-7-10(11)12;;/h4-5,7H,2-3,6,9H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
APJBMNLEJBVUHC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC1=[C-]C=CC=C1F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)

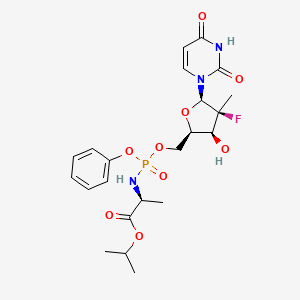

![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
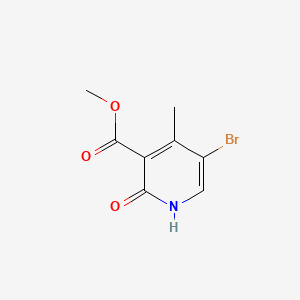
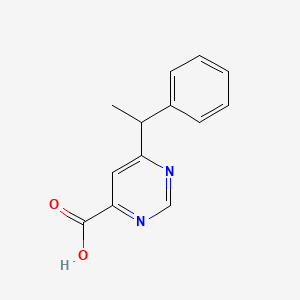
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
